molecular formula C17H29ClN2O3 B15342689 diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride CAS No. 42437-98-9

diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride

Cat. No.: B15342689
CAS No.: 42437-98-9
M. Wt: 344.9 g/mol
InChI Key: CZEQVBZSXIVTRC-UHFFFAOYSA-N
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Description

Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is a chemical compound with the molecular formula C17H29ClN2O3 and a molecular weight of 344.877 g/mol . It is known for its unique structure, which includes a propoxyphenyl group and a carbamoyloxy linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride typically involves the reaction of diethylamine with 3-propoxyphenyl isocyanate to form the intermediate carbamate. This intermediate is then reacted with 3-chloropropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The propoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride is unique due to its specific propoxyphenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and differentiates it from other similar compounds .

Properties

CAS No.

42437-98-9

Molecular Formula

C17H29ClN2O3

Molecular Weight

344.9 g/mol

IUPAC Name

diethyl-[2-[(3-propoxyphenyl)carbamoyloxy]propyl]azanium;chloride

InChI

InChI=1S/C17H28N2O3.ClH/c1-5-11-21-16-10-8-9-15(12-16)18-17(20)22-14(4)13-19(6-2)7-3;/h8-10,12,14H,5-7,11,13H2,1-4H3,(H,18,20);1H

InChI Key

CZEQVBZSXIVTRC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+](CC)CC.[Cl-]

Origin of Product

United States

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